molecular formula C16H17ClN2O3S B11158242 N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine

Cat. No.: B11158242
M. Wt: 352.8 g/mol
InChI Key: ICNYUHTZMUUNIE-AWEZNQCLSA-N
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Description

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine typically involves the reaction of 2-chlorophenyl thiazole with L-valine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine is unique due to its specific structure, which imparts distinct biological activities.

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C16H17ClN2O3S/c1-9(2)14(16(21)22)19-13(20)7-10-8-23-15(18-10)11-5-3-4-6-12(11)17/h3-6,8-9,14H,7H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1

InChI Key

ICNYUHTZMUUNIE-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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